A Comprehensive Technical Guide to Carboxy-EG6-hexadecanethiol: Properties and Applications
A Comprehensive Technical Guide to Carboxy-EG6-hexadecanethiol: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Carboxy-EG6-hexadecanethiol is a bifunctional organic molecule widely utilized in the fields of surface chemistry, nanotechnology, and bio-interfacial science. Its unique structure, featuring a long hydrophobic hexadecanethiol chain, a hydrophilic hexa(ethylene glycol) (EG6) spacer, and a terminal carboxylic acid group, allows for the formation of well-defined and functional self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. This guide provides an in-depth overview of its chemical properties, experimental applications, and safety considerations.
Core Chemical and Physical Properties
The key physicochemical properties of Carboxy-EG6-hexadecanethiol are summarized below. These characteristics are fundamental to its application in surface modification and biomaterial engineering.
| Property | Value |
| Chemical Name | 20-(16-Mercaptohexadecanyloxy)-3,6,9,12,15,18-hexaoxaeicosanoic acid[1][2] |
| Molecular Formula | C30H60O9S[3] |
| Molecular Weight | 596.86 g/mol [1] |
| CAS Number | 1432697-96-5[3][4] |
| Appearance | Colorless to slightly yellow liquid or solid |
| Solubility | Soluble in organic solvents such as ethanol; insoluble in water[5] |
| Storage Temperature | -20°C, preferably under an inert atmosphere (e.g., Nitrogen)[3][6] |
Applications in Surface Science and Biomedicine
The primary application of Carboxy-EG6-hexadecanethiol is in the formation of self-assembled monolayers (SAMs) on gold surfaces. The thiol group exhibits a strong affinity for gold, leading to the spontaneous formation of a dense, oriented monolayer.
The hexa(ethylene glycol) linker serves two critical purposes:
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It provides a hydrophilic spacer that resists the non-specific adsorption of proteins and other biomolecules.[2][6]
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It extends the terminal carboxyl group away from the surface, making it accessible for further chemical modifications.
The terminal carboxylic acid is a versatile functional group that can be activated to form covalent linkages with amine groups on proteins, peptides, antibodies, or DNA, enabling the specific immobilization of these biomolecules onto the surface.[2] This makes it an invaluable tool for the development of biosensors, DNA/protein microarrays, and platforms for studying cell-surface interactions.[2][6]
Experimental Protocols
Formation of a Carboxy-EG6-hexadecanethiol Self-Assembled Monolayer on Gold:
A typical procedure for forming a SAM on a gold-coated substrate is as follows:
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Substrate Preparation:
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A gold-coated substrate (e.g., a silicon wafer with a thin layer of evaporated gold) is cleaned to remove any organic contaminants.
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Common cleaning methods include immersion in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or treatment with UV-Ozone. The substrate is then thoroughly rinsed with deionized water and ethanol and dried under a stream of nitrogen.
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SAM Formation:
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A dilute solution of Carboxy-EG6-hexadecanethiol (typically 1 mM) is prepared in a suitable solvent, such as absolute ethanol.
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The cleaned gold substrate is immersed in the thiol solution. The self-assembly process begins immediately.[7]
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The immersion is typically carried out for a period of 12-24 hours at room temperature to ensure the formation of a well-ordered and densely packed monolayer.[7]
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Rinsing and Drying:
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After incubation, the substrate is removed from the thiol solution and rinsed extensively with the solvent (e.g., ethanol) to remove any non-covalently bound molecules.
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The substrate is then dried under a stream of nitrogen.
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Characterization (Optional but Recommended):
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The quality of the SAM can be assessed using techniques such as contact angle goniometry (to measure surface hydrophilicity), ellipsometry (to determine monolayer thickness), and X-ray photoelectron spectroscopy (XPS) to confirm the chemical composition of the surface.
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Immobilization of Biomolecules:
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Activation of Carboxylic Acid Groups:
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The terminal carboxyl groups on the SAM are typically activated using a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in an appropriate buffer (e.g., MES buffer, pH 6.0). This reaction forms a semi-stable NHS-ester.
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Biomolecule Coupling:
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The activated surface is then exposed to a solution containing the biomolecule of interest (e.g., a protein in PBS buffer, pH 7.4). The primary amine groups on the biomolecule react with the NHS-esters to form stable amide bonds.
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Blocking and Washing:
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Any remaining active NHS-esters are quenched using a blocking agent (e.g., ethanolamine or bovine serum albumin).
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The surface is then washed to remove any non-specifically bound biomolecules.
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Visualizations
Below are diagrams illustrating the key experimental workflows involving Carboxy-EG6-hexadecanethiol.
Safety and Handling
While specific hazard data for Carboxy-EG6-hexadecanethiol is not extensively documented, general safe laboratory practices for handling thiols should be followed.
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[4]
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Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors.[4]
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Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[4]
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Fire Safety: Keep away from sources of ignition. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing.[4]
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Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[4]
This guide provides a foundational understanding of Carboxy-EG6-hexadecanethiol for its effective and safe use in research and development. Its well-defined chemical properties make it a powerful tool for creating functional and biocompatible surfaces for a wide range of applications.
